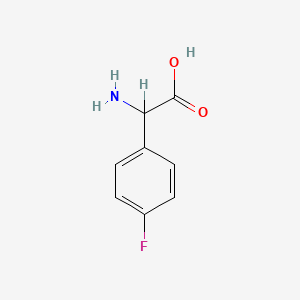

2-Amino-2-(4-fluorophenyl)acetic acid

Numéro de catalogue B1294523

Poids moléculaire: 169.15 g/mol

Clé InChI: JKFYKCYQEWQPTM-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04755606

Procedure details

800 ml. of saturated ammonium hydroxide solution is slowly added to 67.6 g. (1.59 moles) of lithium chloride, 268.8 g. (4.79 moles) of potassium hydroxide is slowly added portionwise (the addition being exothermic), and a solution of 18.4 g. (0.81 mole) of benzyltriethylammonium chloride in 400 ml. of methylene chloride is added, the reaction mixture being stirred at 20°-25° C. under nitrogen throughout. The reaction mixture is cooled to 0° C., ammonia is bubbled in for 30 minutes with vigorous stirring, and, over a period of 1 hour, a solution of 99.2 g. (0.80 mole) of 4-fluorobenzaldehyde in a mixture of 400 ml. of methylene chloride and 102 ml. of chloroform is added dropwise while simultaneously bubbling in ammonia, the reaction mixture being stirred at 0° C. throughout. Ammonia is bubbled in for 5 hours with stirring at 0° C., and the reaction mixture is allowed to warm to 20°-25° C. and stirred at 20°-25° C. for 16 hours. The aqueous phase is separated, washed three times with 150 ml. portions of methylene chloride, concentrated to one half of its volume at reduced pressure and filtered. The filtrate is acidified to pH 6.5 with concentrated hydrochloric acid, and the resulting fine precipitate is collected by filtration, washed with 1.5 l. of water, washed with 500 ml. of ethanol, washed with 200 ml. of diethyl ether and dried to obtain the product as a fine white solid (40 g.). A previous batch melted at about 280° C. (softened at about 260° C.).

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[NH4+:2].[Cl-].[Li+].[OH-:5].[K+].[F:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH:16](Cl)(Cl)Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH:10]1[C:11]([CH:12]([NH2:2])[C:16]([OH:5])=[O:1])=[CH:14][CH:15]=[C:8]([F:7])[CH:9]=1 |f:0.1,2.3,4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

1.59 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Li+]

|

Step Three

|

Name

|

|

|

Quantity

|

4.79 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0.8 mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=O)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0.81 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture being stirred at 20°-25° C. under nitrogen throughout

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ammonia is bubbled in for 30 minutes with vigorous stirring

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while simultaneously bubbling in ammonia

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture being stirred at 0° C. throughout

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ammonia is bubbled in for 5 hours

|

|

Duration

|

5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring at 0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 20°-25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 20°-25° C. for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 150 ml

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

portions of methylene chloride, concentrated to one half of its volume at reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting fine precipitate is collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1.5 l

|

WASH

|

Type

|

WASH

|

|

Details

|

of water, washed with 500 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

of ethanol, washed with 200 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

of diethyl ether and dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C(C(=O)O)N)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |